N-Acetyl-D-Glucosamine 4,6-Diacetate
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Overview
Description
N-Acetyl-D-Glucosamine 4,6-Diacetate is a biochemical compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of N-Acetyl-D-Glucosamine, which is a monosaccharide derivative of glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-Glucosamine 4,6-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 4 and 6 positions of the glucosamine molecule .
Industrial Production Methods
Industrial production of this compound involves the extraction of chitin from crustacean shells, followed by its hydrolysis to produce N-Acetyl-D-Glucosamine. This intermediate is then subjected to acetylation reactions to yield the final product. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-Glucosamine 4,6-Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted glucosamine derivatives.
Scientific Research Applications
N-Acetyl-D-Glucosamine 4,6-Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes and as a component of cell walls in fungi and bacteria.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as osteoarthritis and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-Acetyl-D-Glucosamine 4,6-Diacetate involves its interaction with various enzymes and molecular targets. It is believed to function as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it plays a role in the synthesis of glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-Glucosamine: A monosaccharide derivative of glucose, commonly used in the synthesis of glycoproteins and glycosaminoglycans.
N-Acetyl-D-Glucosamine 6-Acetate: Another acetylated derivative of glucosamine, with similar applications in research and industry.
N-Acetyl-D-Glucosamine 3,6-Diacetate: A compound with acetyl groups at the 3 and 6 positions, used in similar research applications.
Uniqueness
N-Acetyl-D-Glucosamine 4,6-Diacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized glycoproteins and in studies related to enzyme inhibition and cellular processes .
Properties
Molecular Formula |
C12H19NO8 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
[(3S,6R)-5-acetamido-3-acetyloxy-4,6-dihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19NO8/c1-5(14)13-9-10(17)11(20-7(3)16)8(21-12(9)18)4-19-6(2)15/h8-12,17-18H,4H2,1-3H3,(H,13,14)/t8?,9?,10?,11-,12-/m1/s1 |
InChI Key |
ATDFUHJLTGDYJL-XWBCYODSSA-N |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1O)OC(=O)C)COC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
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